LoratadineN-Oxide
Description
Context of N-Oxidation in Pharmaceutical Research
N-oxidation is a significant metabolic and chemical transformation in pharmaceutical science. nih.govacs.org The nitrogen atom, common in many drug molecules, is susceptible to oxidation due to its lone pair of electrons. nih.gov This process is frequently catalyzed in the body by cytochrome P450 (CYP) enzymes as part of Phase I metabolism, which typically introduces or exposes polar functional groups to increase a molecule's hydrophilicity and facilitate its excretion. researchgate.net
In medicinal chemistry, the N-oxide functionality is strategically important. The N+–O– bond is highly polar and can form strong hydrogen bonds, which can be used to enhance the solubility of drugs or modify their permeability across biological membranes. acs.org N-oxides can be biologically inert or reactive, depending on their chemical environment. acs.org This duality allows them to be designed as prodrugs—compounds that are metabolized into a pharmacologically active drug in vivo. acs.org Furthermore, the formation of N-oxides is a recognized pathway for drug degradation, making it a critical consideration during the development and stability testing of new pharmaceutical products. researchgate.netnih.gov The oxidation of pyridinic structures to their corresponding N-oxides is a well-established transformation in industrial pharmaceutical synthesis, often utilizing reagents like hydrogen peroxide. future4200.com
Significance of Loratadine (B1675096) N-Oxide in Metabolic and Synthetic Pathways
Loratadine N-Oxide holds significance both as a product of biological processes and as a target in chemical synthesis.
Metabolic Significance: Loratadine N-Oxide is recognized as a metabolite of Loratadine. caymanchem.com The metabolism of Loratadine is complex, involving multiple CYP isoenzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19. researchgate.net These enzymes catalyze various reactions, and N-oxidation represents one of the potential metabolic fates of the parent drug. researchgate.net The identification and characterization of metabolites like Loratadine N-Oxide are crucial for understanding the complete pharmacokinetic profile of a drug. Advanced analytical techniques, such as liquid chromatography/tandem mass spectrometry, are employed to identify N-oxide drug metabolites. caymanchem.com
Synthetic Significance: In synthetic chemistry, Loratadine N-Oxide is more than just a metabolite; it serves as a platform for creating derivatives of Loratadine. nih.gov The synthesis of Loratadine itself is a multi-step process, and in some related manufacturing routes, N-oxidation is a key step for creating intermediates. google.comresearchgate.net A significant challenge in the direct synthesis of Loratadine N-Oxide from Loratadine is the presence of multiple sites susceptible to oxidation. Specifically, the pyridine (B92270) nitrogen can undergo N-oxidation while a nearby olefin bond can undergo epoxidation. nih.gov
Recent research has focused on developing methods for the selective N-oxidation of Loratadine and its analogs. nih.goveventact.com This work is vital for producing the compound in a controlled manner to study its specific properties without contamination from other oxidation byproducts.
Overview of Current Research Trajectories
Current research on Loratadine N-Oxide is primarily concentrated on its stereochemistry and the resulting impact on its biological activity. Loratadine itself is conformationally dynamic, meaning it rapidly interconverts between two mirror-image, helically chiral forms at room temperature. nih.gov N-oxidation rigidifies this flexible structure, locking it into stable, helically chiral enantiomers (distinct left- and right-handed forms). nih.gov
A key research trajectory involves the use of peptide-based catalysts to achieve chemo- and enantioselective N-oxidation of Loratadine analogs. nih.gov This approach allows for the synthesis of specific enantiomers of the N-oxide, with researchers achieving high enantiomeric ratios (up to >99:1). nih.gov
Subsequent investigations focus on the distinct biological properties of these individual enantiomers. Studies have shown that the antihistamine activity of Loratadine N-Oxide analogs is enantiomer-dependent, with one enantiomer often demonstrating a stronger interaction with the target histamine (B1213489) H1 receptor than the other. nih.gov Computational docking studies are used to model these interactions and explain the observed differences in activity. nih.gov This line of inquiry highlights the importance of conformational dynamics on the biological activity of Loratadine and suggests that the flexible parent drug may adopt a specific conformation, similar to one of the rigid N-oxide enantiomers, when it binds to its biological target. nih.gov
Chemical Compound Data
Table 1: Properties of Loratadine N-Oxide
| Property | Value |
|---|---|
| CAS Number | 165739-62-8 caymanchem.comclearsynth.compharmaceresearch.com |
| Molecular Formula | C₂₂H₂₃ClN₂O₃ caymanchem.compharmaceresearch.com |
| Molecular Weight | 398.9 g/mol caymanchem.compharmaceresearch.com |
| IUPAC Name | 4-(8-chloro-5,6-dihydro-1-oxido-11H-benzo clearsynth.compharmaceresearch.comcyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid, ethyl ester caymanchem.compharmaceresearch.com |
| Synonyms | SCH 38554 caymanchem.com |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Desloratadine (B1670295) |
| Hydrogen peroxide |
| Loratadine |
Structure
3D Structure
Properties
Molecular Formula |
C23H24ClNO3 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H24ClNO3/c1-2-28-23(26)17-8-5-15(6-9-17)21-20-12-11-19(24)14-18(20)10-7-16-4-3-13-25(27)22(16)21/h3-4,11-14,17H,2,5-10H2,1H3 |
InChI Key |
DZLPTRGKZPSOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Loratadine N Oxide
Conventional N-Oxidation Strategies for Loratadine (B1675096)
Conventional approaches to the N-oxidation of loratadine typically involve the use of stoichiometric oxidizing agents. These methods are foundational but often face challenges in achieving high chemoselectivity, as competitive oxidation of the olefin moiety can lead to the formation of undesired byproducts like Loratadine epoxide. nih.gov
Stoichiometric oxidation relies on reagents that directly deliver an oxygen atom to the pyridine (B92270) nitrogen. Common reagents for this transformation include peroxy acids. For instance, the use of 1 equivalent of meta-chloroperoxybenzoic acid (m-CPBA) on a loratadine analog resulted in a 69% conversion to oxidized products. nih.gov However, this approach yielded a mixture of the desired N-oxide and an epoxide byproduct. nih.gov
Another established stoichiometric method involves the use of hydrogen peroxide in an acidic medium. A patented process describes the preparation of a pyridine-N-oxide intermediate by heating the precursor with hydrogen peroxide and acetic acid. google.com This method represents a direct and well-understood pathway for N-oxidation, though it may require elevated temperatures and extended reaction times. google.com
Optimizing reaction conditions is crucial for maximizing the yield of Loratadine N-Oxide while minimizing side reactions. In the process utilizing hydrogen peroxide, specific conditions have been detailed, such as heating the pyridine precursor with 40% hydrogen peroxide and acetic acid at a temperature range of 65 to 75 °C for 20 to 25 hours. google.com This procedure resulted in a reported yield of 81.9% for the N-oxide intermediate. google.com
A key challenge in any oxidation strategy for loratadine is the presence of two sites susceptible to electrophilic oxidation: the pyridine nitrogen and the adjacent olefin. nih.gov Control reactions using m-CPBA demonstrated that while N-oxidation is favored, epoxidation remains a significant competitive pathway, achieving a chemoselectivity ratio of 3.9:1 in favor of the N-oxide. nih.gov
| Oxidizing Agent | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| m-CPBA (1 equiv.) | Not specified | 69% total conversion; 3.9:1 ratio of N-oxide to epoxide. | nih.gov |
| Hydrogen Peroxide (40%) / Acetic Acid | 65-75 °C, 20-25 hours | 81.9% yield of the N-oxide product. | google.com |
Asymmetric and Enantioselective Synthesis of Loratadine N-Oxide Analogs
Recent advancements have moved beyond conventional methods to focus on the asymmetric synthesis of Loratadine N-Oxide. Loratadine is a conformationally dynamic molecule that rapidly interconverts between enantiomeric, helically chiral forms at room temperature. nih.gov By employing specialized catalysts, it is possible to perform an enantio- and chemoselective N-oxidation to produce stable, helically chiral N-oxide products with high enantiomeric purity. nih.govresearchgate.netacs.org
The cornerstone of modern asymmetric N-oxidation of loratadine analogs is the use of aspartic acid-containing peptide catalysts. nih.govacs.org These short peptides serve as organocatalysts that facilitate the selective oxidation. The proposed mechanism involves the aspartic acid residue acting as a shuttle; it is first activated by a reagent such as N,N'-diisopropylcarbodiimide (DIC) and then reacts with an oxidant, typically 30% aqueous hydrogen peroxide, to form a peracid intermediate. nih.goveventact.com This activated peracid is the species responsible for delivering the oxygen atom to the pyridine nitrogen of the loratadine substrate. The chiral environment provided by the peptide backbone directs the oxidation to one of the two rapidly interconverting enantiomers of the substrate, leading to an enantioenriched product. nih.gov
The process of converting a racemic or rapidly interconverting chiral starting material into a single, enantiomerically pure product is known as dynamic kinetic resolution (DKR). wikipedia.orgprinceton.edu The peptide-catalyzed N-oxidation of loratadine analogs is a prime example of DKR. nih.govd-nb.info Because the loratadine substrate enantiomers are in rapid equilibrium, the peptide catalyst can selectively oxidize one enantiomer at a faster rate. nih.gov According to the Curtin-Hammett principle, the continuous interconversion of the substrate replenishes the more reactive enantiomer, allowing for a theoretical yield of up to 100% of a single N-oxide enantiomer, rather than the 50% maximum yield seen in standard kinetic resolutions. nih.govprinceton.edu This approach provides a highly efficient, single-step method to access these helically chiral molecules. nih.gov
The degree of stereochemical control in the peptide-catalyzed N-oxidation is highly dependent on the structure of both the catalyst and the substrate. Researchers have found that tetrapeptides containing specific sequences can effectively catalyze the reaction. nih.gov Furthermore, modifying the loratadine structure, particularly by adding substituents to the phenyl urea (B33335) moiety, can dramatically influence the enantiomeric ratio (er) of the N-oxide product. nih.gov
A clear trend was observed where installing more electron-withdrawing substituents on the arene of the urea group led to higher conversion and enhanced enantioselectivity. nih.gov This strategic modification of the substrate allows for fine-tuning of the reaction, leading to exceptional levels of stereochemical control. Through this approach, various Loratadine N-Oxide analogs have been synthesized with outstanding enantiomeric ratios, in some cases exceeding 99:1 er. nih.govnih.govresearchgate.net This demonstrates a powerful method for controlling the helical chirality of the final product.
| Substrate Analog | Catalyst | Conversion (%) | Chemoselectivity (N-O:Epoxide) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Loratadine (1a) | P5 | 74 | 2.1:1 | 64:36 | nih.gov |
| Analog with p-OMe phenyl urea (1c) | P5 | 58 | 2.3:1 | 82:18 | nih.gov |
| Analog with p-F phenyl urea (1d) | P5 | 79 | 1.8:1 | 91:9 | nih.gov |
| Analog with p-Cl phenyl urea (1e) | P5 | 85 | 1.1:1 | 94:6 | nih.gov |
| Analog with p-Br phenyl urea (1f) | P5 | 87 | 1:1.1 | 95:5 | nih.gov |
| Analog with p-CF₃ phenyl urea (1g) | P5 | 89 | 1:1.1 | 96:4 | nih.gov |
| Analog with 3,5-(CF₃)₂ phenyl urea (1h) | P5 | 99 | Not specified | >99:1 | nih.gov |
Derivatization of Loratadine N-Oxide for Structural Probes
The derivatization of Loratadine N-oxide is a key strategy for creating molecular probes to investigate its biological interactions. The activated pyridine ring of the N-oxide is susceptible to nucleophilic attack, facilitating the introduction of various functional groups.
Synthesis of Carboxylic Acid Derivatives
The synthesis of 2- and 4-carboxylic acid derivatives of Loratadine can be achieved through a multi-step process starting with the N-oxidation of Loratadine. This transformation is typically accomplished using an oxidizing agent such as hydrogen peroxide in acetic acid. researchgate.netrasayanjournal.co.in The resulting Loratadine N-oxide is then subjected to cyanation, which introduces a nitrile group at the 2- and 4-positions of the pyridine ring. researchgate.net Common cyanating agents include sodium cyanide or potassium cyanide. researchgate.netchem-soc.si The final step is the hydrolysis of the nitrile groups to carboxylic acids. researchgate.net
A notable method for this hydrolysis is the "dry hydrolysis" technique using phthalic acid under microwave irradiation, which proceeds without the need for additional solvents. researchgate.net This pathway provides a route to important degradation products of Loratadine, which are also valuable as reference standards in quality control analysis. rasayanjournal.co.in
| Step | Reaction | Key Reagents | Product |
|---|---|---|---|
| 1 | N-Oxidation of Loratadine | Hydrogen Peroxide, Acetic Acid | Loratadine N-Oxide |
| 2 | Cyanation | Sodium Cyanide | 2- and 4-Cyano Loratadine Derivatives |
| 3 | Hydrolysis | Phthalic Acid (Microwave) | 2- and 4-Carboxylic Acid Derivatives of Loratadine |
Formation of Hydroxymethyl Analogs
The formation of 2- and 4-hydroxymethyl derivatives of Loratadine, which have been identified as impurities in syrup formulations, also proceeds via the N-oxide intermediate. researchgate.net The synthetic route begins with the conversion of Loratadine to Loratadine N-oxide. The N-oxide is then activated by reaction with an alkylating agent, such as dimethyl sulfate, to form a methoxypyridinium salt.
This activated intermediate readily undergoes nucleophilic substitution with a cyanide ion, typically from potassium cyanide, to yield a mixture of 2- and 4-cyano derivatives. These nitrile derivatives can then be separated chromatographically. The subsequent steps involve the conversion of the nitrile to an ester through a Pinner reaction, followed by reduction to the corresponding hydroxymethyl analog. wikipedia.org A common reducing agent for this final step is diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comchemistrysteps.com
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | N-Oxidation of Loratadine | m-Chloroperoxybenzoic acid (MCPBA) | Loratadine N-Oxide |
| 2 | Activation | Dimethyl Sulfate | N-methoxypyridinium salt |
| 3 | Cyanation | Potassium Cyanide (KCN) | 2- and 4-Cyano Loratadine Derivatives |
| 4 | Esterification (Pinner Reaction) | HCl, Methanol | Methyl Ester Derivatives |
| 5 | Reduction | Diisobutylaluminum hydride (DIBAL-H) | 2- and 4-Hydroxymethyl Loratadine |
Pathways to Other Functionalized Derivatives
The reactivity of the pyridine N-oxide group in Loratadine N-oxide opens pathways to a variety of other functionalized derivatives, although specific examples in the literature are less common than for carboxylic acid and hydroxymethyl analogs. The general chemistry of pyridine N-oxides suggests that direct halogenation and amination at the 2- and 4-positions are feasible. rsc.org
Activation of the N-oxide, for instance with phosphoryl chloride or sulfuryl chloride, can facilitate the introduction of a chlorine atom. Similarly, reactions with other nucleophiles could lead to a range of substituted Loratadine derivatives.
One documented pathway involves the use of Loratadine N-oxide to synthesize analogs with a urea moiety. nih.gov In this context, the focus has been on the enantioselective N-oxidation of Loratadine analogs rather than extensive subsequent derivatization of the N-oxide product. nih.gov Another patent describes a process where a ketone intermediate is subjected to reduction, N-oxidation, cyanation, and hydrolysis to produce a picolinic acid derivative, which is then cyclized. google.com This indicates the utility of the N-oxide in more complex synthetic sequences leading to highly functionalized tricyclic systems.
While the primary reported derivatizations of Loratadine N-oxide lead to carboxylic acid and hydroxymethyl analogs, its activated pyridine ring presents opportunities for the synthesis of a broader array of functionalized derivatives for further investigation.
Advanced Analytical and Spectroscopic Characterization of Loratadine N Oxide
Mass Spectrometry-Based Characterization Techniques
Mass spectrometry, particularly when coupled with liquid chromatography, stands as a cornerstone for the analysis of drug metabolites like Loratadine (B1675096) N-Oxide.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating Loratadine N-Oxide from its parent drug and other metabolites, followed by its detection and molecular weight determination. In typical reversed-phase LC methods, Loratadine N-Oxide, being more polar than Loratadine, will have a shorter retention time. Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive ion mode, Loratadine N-Oxide is primarily detected as its protonated molecular ion [M+H]⁺. This initial MS scan provides the molecular weight of the metabolite, which is a crucial first step in its identification. researchgate.net
Tandem Mass Spectrometry (LC-MS/MS, LC-MSn) for Fragmentation Analysis
Tandem mass spectrometry (LC-MS/MS) is indispensable for confirming the identity of Loratadine N-Oxide by analyzing its fragmentation pattern. The protonated molecular ion [M+H]⁺, selected in the first mass analyzer, is subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer, generating a characteristic fragmentation spectrum.
Unlike hydroxylated metabolites which often show a predominant loss of water (H₂O), N-oxides exhibit a more subtle water loss in their MS/MS spectra. researchgate.net The fragmentation of Loratadine itself often involves the loss of the ethyl alcohol group from the carbamate moiety, resulting in a major fragment ion. researchgate.net For Loratadine N-Oxide, the fragmentation pathways are distinct, providing a structural fingerprint for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|
| Loratadine | 383 | 337 | amazonaws.com |
| Descarboethoxy-loratadine | 311 | 259 | amazonaws.com |
Data-Dependent Acquisition Methods for N-Oxide Functional Group Identification
Data-Dependent Acquisition (DDA) is an intelligent and automated method used in LC-MS/MS to acquire high-quality fragmentation data for compounds of interest. In a DDA experiment, the mass spectrometer performs a continuous cycle of full scan MS followed by several MS/MS scans. acs.orgnih.gov The instrument software automatically selects the most intense precursor ions from the full scan for fragmentation. acs.org
For the analysis of Loratadine N-Oxide, a DDA method can be configured to specifically target potential metabolites. The instrument would detect the [M+H]⁺ ion of the N-oxide in the survey scan. Based on this m/z value, the instrument would automatically initiate an MS/MS scan to obtain its fragmentation spectrum. This allows for the identification of the characteristic N-oxide fragments in complex biological matrices without prior knowledge of the exact retention time.
Online Hydrogen/Deuterium Exchange High-Resolution LC-MS for Labile Hydrogen Analysis
Online Hydrogen/Deuterium (H/D) exchange coupled with high-resolution LC-MS is a sophisticated technique used to determine the number of labile hydrogens in a molecule, which is highly effective for differentiating N-oxides from hydroxylated isomers. nih.gov In this method, deuterium oxide (D₂O) is introduced into the LC flow post-column. glppharmastandards.com
Molecules with labile hydrogens, such as those in hydroxyl (-OH) or amine (-NH) groups, will exchange these hydrogens for deuterium atoms, resulting in a predictable mass shift in the MS spectrum. Loratadine N-Oxide, however, does not possess a labile hydrogen on the N-oxide functional group. Therefore, it will not show the mass increase associated with H/D exchange at that site, clearly distinguishing it from a hydroxylated analog which would incorporate a deuterium atom. glppharmastandards.com
Spectroscopic Methods for Structural Elucidation
While mass spectrometry provides information on molecular weight and fragmentation, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the complete structural elucidation of Loratadine N-Oxide. synthinkchemicals.comresearchgate.net
In ¹H NMR spectroscopy, the oxidation of the pyridine (B92270) nitrogen to an N-oxide causes a significant deshielding effect on the adjacent protons in the pyridine ring. This results in a downfield shift of their corresponding signals compared to the parent Loratadine molecule.
Infrared (IR) spectroscopy can identify the presence of the N-oxide functional group through its characteristic stretching vibration. The N-O bond gives rise to a strong absorption band, which can be a key diagnostic feature in the IR spectrum of the purified metabolite. synthinkchemicals.com For the parent compound Loratadine, characteristic peaks include those for the C=O of the ester and vibrations from the benzene ring. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), researchers can map out the connectivity of the carbon and hydrogen skeleton of Loratadine N-Oxide.
Table 1: Representative ¹H and ¹³C NMR Data for Loratadine N-Oxide (Note: The following table is a representative illustration of the type of data obtained from NMR spectroscopy. Specific chemical shifts (δ) in ppm would be determined from experimental data, which is not fully available in the public domain but is referenced in key literature and supplier documentation.)
| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |
| Piperidine (B6355638) Ring Protons | 1.5 - 4.0 | 25 - 60 |
| Cycloheptane Ring Protons | 2.0 - 3.5 | 30 - 45 |
| Ethyl Ester (-OCH₂CH₃) | ~4.1 (q), ~1.2 (t) | ~60, ~14 |
Interactive Data Table
| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |
| Piperidine Ring Protons | 1.5 - 4.0 | 25 - 60 |
| Cycloheptane Ring Protons | 2.0 - 3.5 | 30 - 45 |
| Ethyl Ester (-OCH₂CH₃) | ~4.1 (q), ~1.2 (t) | ~60, ~14 |
| Carbonyl Carbon (C=O) | - | ~155 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in Loratadine N-Oxide by measuring the absorption of infrared radiation at specific wavelengths. The presence of the N-oxide group, the ester carbonyl group, and the aromatic rings would result in a unique IR spectrum.
Key characteristic absorption bands for Loratadine N-Oxide would be expected, including the C=O stretch of the ethyl ester, C-O stretches, aromatic C=C stretching vibrations, and the N-O stretching vibration, which is characteristic of an N-oxide. As with NMR data, full, interpreted IR spectra for Loratadine N-Oxide are typically part of the comprehensive characterization data provided with the purchase of a certified reference standard. synthinkchemicals.comglppharmastandards.com
Table 2: Expected Infrared Absorption Bands for Loratadine N-Oxide (Note: This table represents expected absorption regions for the functional groups in Loratadine N-Oxide. Precise wavenumbers (cm⁻¹) are determined experimentally.)
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| C=O Stretch (Ester) | 1700 - 1725 |
| C-O Stretch (Ester) | 1200 - 1300 |
| Aromatic C=C Stretch | 1450 - 1600 |
| N-O Stretch (N-Oxide) | 1200 - 1350 |
Interactive Data Table
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | 1700 - 1725 |
| C-O Stretch (Ester) | 1200 - 1300 |
| Aromatic C=C Stretch | 1450 - 1600 |
| N-O Stretch (N-Oxide) | 1200 - 1350 |
| C-Cl Stretch | 700 - 850 |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Chromatographic and Quantitative Analytical Research Methodologies
The accurate quantification of Loratadine N-Oxide in research samples is essential for metabolic and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development for Research Samples
Developing a robust HPLC method for Loratadine N-Oxide involves optimizing several parameters to achieve good separation from its parent drug, Loratadine, and other potential metabolites. While specific validated methods for Loratadine N-Oxide are not extensively published, methods for Loratadine are well-documented and provide a strong basis for developing a suitable method for its N-oxide metabolite. ijbpas.comneuroquantology.com
A typical reversed-phase HPLC (RP-HPLC) method would be employed. Key parameters for development include:
Column: A C8 or C18 stationary phase is commonly used for the separation of Loratadine and related compounds. ijbpas.com
Mobile Phase: A mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent (like acetonitrile or methanol) is typical. The pH of the buffer and the ratio of organic to aqueous phase are critical for achieving optimal separation. ijbpas.comneuroquantology.com
Detection: UV detection is frequently used, with wavelengths around 250-280 nm being suitable for the chromophore present in the Loratadine structure. neuroquantology.com
Table 3: Typical HPLC Method Parameters for Analysis of Loratadine and Related Compounds (Note: These parameters serve as a starting point for the development of a specific method for Loratadine N-Oxide.)
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Methanol/Phosphate Buffer |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at ~250-280 nm |
| Injection Volume | 10 - 20 µL |
Interactive Data Table
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Methanol/Phosphate Buffer |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at ~250-280 nm |
| Injection Volume | 10 - 20 µL |
Detection and Quantification Limits in Research Applications
For any quantitative analytical method, establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) is crucial. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
For research applications involving Loratadine N-Oxide, such as in vitro metabolism studies, sensitive analytical methods are required. While specific LOD and LOQ values for Loratadine N-Oxide are not widely published, they would be determined during the validation of a specific HPLC method. For the parent compound, Loratadine, reported LODs and LOQs are in the low ng/mL to µg/mL range, and similar sensitivity would be expected for a well-developed method for Loratadine N-Oxide. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| Loratadine |
| Loratadine N-Oxide |
| Acetonitrile |
| Methanol |
Metabolic Pathways and Enzymatic Formation of Loratadine N Oxide
Identification and Role of Loratadine (B1675096) N-Oxide as a Metabolite
Loratadine N-Oxide is recognized as a metabolite of the second-generation antihistamine, Loratadine. medchemexpress.comglpbio.comcaymanchem.comchemsrc.combertin-bioreagent.com Its formation is part of the extensive metabolic transformation that Loratadine undergoes in the body. The primary metabolic pathway for Loratadine involves decarboethoxylation to its major active metabolite, desloratadine (B1670295) (DL). researchgate.neteurekaselect.com Following this, both Loratadine and desloratadine undergo further biotransformation, including oxidation through hydroxylation and N-oxidation, as well as glucuronidation. researchgate.netnih.gov Loratadine N-Oxide emerges from the N-oxidation of the pyridine (B92270) ring within the Loratadine structure. researchgate.netnih.gov This process represents one of several oxidative pathways in the metabolism of the parent compound. researchgate.net While desloratadine is the principal pharmacologically active metabolite, Loratadine N-Oxide has also been noted to exhibit antihistamine activity. medchemexpress.comchemsrc.com
In Vitro Metabolic Pathway Investigations
In vitro models are crucial for elucidating the specific enzymatic processes involved in the metabolism of xenobiotics like Loratadine. These systems allow for the controlled study of metabolite formation and the identification of the enzymes responsible.
Application of Hepatocyte Models for Metabolite Generation and Profiling
Hepatocyte models have proven to be effective in vitro tools for studying the complex metabolic pathways of Loratadine, including the generation of Loratadine N-Oxide. Advanced models such as long-term hepatocyte micropatterned co-cultures (MPCC) and hepatocyte spheroids have demonstrated the ability to replicate in vivo metabolism more accurately than traditional systems like liver microsomes. nih.govtandfonline.comnih.gov
These models have successfully generated a wide array of Loratadine metabolites, including those resulting from both Phase I and Phase II reactions. nih.govnih.govresearchgate.net Notably, studies using human MPCCs were able to detect species-specific differences in metabolism, such as the gender-specific formation of a desloratadine-pyridine-N-oxide in male rats. nih.govtandfonline.com Human and rat hepatocyte spheroids have also been shown to recapitulate the inter-species differences in Loratadine metabolism, observing multiple Phase I and Phase II metabolites over several days of incubation. nih.govresearchgate.net
Comparative Species-Specific Metabolic Differences
The metabolism of Loratadine exhibits significant quantitative differences across various species, highlighting the importance of comparative metabolic studies.
Inter-species Variability in N-Oxide Formation
The formation of N-oxide metabolites of Loratadine and its derivatives varies between species. In studies comparing mice, rats, and monkeys, N-oxidation was identified as one of the key metabolic transformations. researchgate.netnih.gov While the primary biotransformation across these species involves the formation of desloratadine followed by oxidation and glucuronidation, the specific profile and quantity of metabolites, including N-oxides, differ. researchgate.net For instance, N-oxidation was observed in monkeys, contributing to their specific metabolic profile. fda.gov In male rats, a derivative of desloratadine, where the piperidine (B6355638) ring was aromatized and oxidized to a pyridine-N-oxide, was found to be the major circulating metabolite. researchgate.netnih.gov
Interspecies Variability in Loratadine N-Oxide Formation
| Species | Observed N-Oxide Metabolites | Key Findings |
|---|---|---|
| Rat (Male) | Desloratadine-pyridine-N-oxide | This is a major circulating metabolite. researchgate.netnih.gov |
| Monkey | N-oxidation products | N-oxidation is a noted metabolic pathway. fda.gov The major circulating metabolite in female monkeys is formed through oxidation of the pyridine moiety and subsequent glucuronidation. researchgate.netnih.gov |
| Mouse | Qualitatively similar profile to rats and monkeys | Metabolic profiles show the presence of oxidative metabolites, though specific levels of N-oxides may differ. researchgate.net |
Gender-Dependent Metabolic Pathways in Animal Models
Significant gender-dependent differences in the metabolic pathways of Loratadine have been observed, particularly in animal models like rats. researchgate.nettandfonline.com These differences affect the plasma concentrations of Loratadine and its various metabolites.
In rats, male subjects exhibit higher concentrations of a desloratadine derivative that has been oxidized to a pyridine-N-oxide, which is the major circulating metabolite in this group. researchgate.netnih.gov Conversely, female rats show much lower levels of this pyridine-N-oxide metabolite. researchgate.netnih.gov Instead, the relative amount of desloratadine is notably higher in female rats compared to males. researchgate.netnih.gov This indicates a clear gender-based divergence in the metabolic processing of Loratadine and its primary metabolite in this species.
Gender-Dependent Loratadine Metabolism in Rats
| Gender | Major Circulating Metabolite | Relative Levels of Desloratadine |
|---|---|---|
| Male | Desloratadine-pyridine-N-oxide researchgate.netnih.gov | Lower researchgate.netnih.gov |
| Female | Desloratadine researchgate.netnih.gov | Higher researchgate.netnih.gov |
Computational and Theoretical Chemistry Investigations of Loratadine N Oxide
Conformational Dynamics and Enantiomeric Stability Studies
Loratadine (B1675096) N-oxide is a conformationally dynamic molecule that exhibits helical chirality. nih.gov Its structure is not rigid, and it can undergo several conformational changes, including the ring-flipping of the cycloheptane, chair-flipping of the piperidine (B6355638) ring, and helix interconversion. nih.gov Computational studies have been instrumental in understanding the energetics and barriers associated with these dynamic processes.
Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the helical chirality and interconversion of Loratadine N-oxide. nih.gov Due to the non-planar arrangement of its fused ring system, the molecule can exist as a pair of enantiomers that interconvert. These studies have focused on understanding the structural features that influence this process.
The N-oxidation of the pyridine (B92270) ring in loratadine introduces a stable, helically chiral center. nih.gov Computational models have been used to analyze the different conformers of Loratadine N-oxide. For computational ease, a truncated N-oxide model has been used in some studies to perform ground state optimization of the various conformers. nih.gov These calculations have shown that conformers with an equatorial orientation of the N-methylpiperidine group are slightly lower in energy, indicating a preferred conformation. nih.gov
A key aspect of the computational analysis of Loratadine N-oxide is the determination of the energy barriers for both enantiomerization (the interconversion of enantiomers) and conformerization (the interconversion of different conformers). These barriers provide a measure of the stability of the different forms and the ease with which they can interchange.
DFT calculations have been utilized to determine the relative energies of each conformer and the barriers for their interconversion. nih.gov The barrier for the piperidine ring-flipping has been calculated to be approximately 8.6 kcal/mol. nih.gov More significantly, the barrier for enantiomerization has been experimentally determined at 100 °C, providing a critical piece of data for understanding the configurational stability of the helically chiral N-oxide products. nih.gov These products are configurationally stable under physiological conditions. nih.gov
Calculated and Experimental Energy Barriers for Loratadine N-Oxide
| Process | Energy Barrier (kcal/mol) | Method |
|---|---|---|
| Piperidine Ring-Flipping | ~8.6 | DFT Calculation |
| Enantiomerization (ΔG‡ at 100 °C) | 28.5 | Experimental |
Quantum Chemical Modeling of Reactivity and Degradation
Quantum chemical modeling offers a powerful approach to understanding the reactivity and potential degradation pathways of Loratadine N-oxide. By examining its electronic structure, it is possible to predict sites that are susceptible to chemical reactions.
Density Functional Theory (DFT) has been a primary tool for investigating the molecular properties of Loratadine N-oxide. nih.gov As mentioned in the previous section, DFT calculations have been successfully applied to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.gov These calculations provide a foundational understanding of the molecule's structural preferences and dynamic behavior. While detailed studies on the reactivity and degradation of Loratadine N-oxide using DFT are not extensively available in the public domain, the application of this methodology to the parent compound, loratadine, has provided insights into its stability, charge distribution, and local reactivity. Similar approaches could be applied to Loratadine N-oxide to predict its reactive behavior.
As of the current literature review, specific data regarding the HOMO-LUMO gap, global and local reactivity descriptors for Loratadine N-oxide have not been reported.
The calculation of bond dissociation energies (BDEs) is a valuable computational tool for predicting the initial steps of degradation pathways. BDEs quantify the energy required to break a specific bond homolytically, and lower BDE values indicate weaker bonds that are more susceptible to cleavage. By calculating the BDEs for various bonds within the Loratadine N-oxide molecule, it would be possible to identify the most likely sites for degradation to occur, such as through oxidation or other radical-mediated processes.
Detailed computational studies reporting the bond dissociation energies for Loratadine N-oxide are not currently available in the reviewed scientific literature.
Elucidation of Molecular Electrostatic Potential Surfaces
While specific computational studies detailing the molecular electrostatic potential (MEP) surface of Loratadine N-oxide are not extensively available in the reviewed literature, analysis of the parent compound, loratadine, provides foundational insights. medchemexpress.com Theoretical investigations using density functional theory (DFT) have been employed to understand the reactive properties of loratadine by mapping its MEP surface. medchemexpress.com
For loratadine, these studies identify the nitrogen atom of the pyridine ring and the oxygen atom of the ester group as regions of negative electrostatic potential, indicating them as likely sites for electrophilic attack. medchemexpress.com Conversely, areas of positive potential are distributed elsewhere across the molecule, suggesting susceptibility to nucleophilic attack. medchemexpress.com
Molecular Docking and Ligand-Receptor Interaction Studies
Computational docking studies have been instrumental in providing a molecular-level understanding of how Loratadine N-oxide and its analogs interact with the human histamine (B1213489) H1 receptor (H1R), a member of the G-protein-coupled receptor (GPCR) family. nih.gov These in silico methods have been particularly valuable in rationalizing the observed enantiomer-dependent antihistamine activity. nih.govnih.gov
Computational Assessment of Binding to Histamine Receptors
Molecular docking simulations have been performed to elucidate the binding modes of the enantiomers of Loratadine N-oxide within the H1R binding pocket. nih.gov These studies build upon previous computational models of H1R with other antagonists. nih.gov By docking the individual enantiomers of a representative N-oxide product, researchers have been able to predict the key interactions that stabilize the ligand-receptor complex. nih.gov
The docking studies support the experimental findings that rigidifying the flexible structure of loratadine through N-oxidation impacts its biological activity. nih.gov The computational models suggest that the conformationally constrained N-oxide analogs must adopt a specific orientation to bind effectively to the receptor, and this preferred orientation differs between the enantiomers. nih.gov
Structural Basis for Enantiomer-Dependent Receptor Interactions
The differential activity between the enantiomers of Loratadine N-oxide analogs has been explained through detailed analysis of their interactions within the H1R active site. nih.gov Docking studies indicate that the (−)-enantiomer is preferred by the H1R. nih.gov It is hypothesized that the parent compound, loratadine, which is conformationally flexible, likely adopts a conformation similar to the (−)-enantiomer of its N-oxide when bound to the receptor. nih.gov
Key interactions that contribute to the stability of the ligand-receptor complex include T-shaped π–π stacking interactions with highly conserved aromatic residues in the binding pocket, such as tryptophan and phenylalanine. nih.gov For the (−)-enantiomer, these interactions primarily involve the aryl chloride ring of the ligand. In contrast, for the (+)-enantiomer, it is the pyridine N-oxide ring that participates in these non-covalent interactions. nih.gov Additionally, a potential halogen bond between the chlorine atom of the ligand and a lysine (B10760008) residue in the binding pocket is observed in the docked pose of the (+)-enantiomer, which may represent a less favorable interaction compared to those of the (−)-enantiomer. nih.gov
These computational findings provide a structural rationale for the observed enantiomer-dependent antihistamine activity, highlighting the importance of specific ligand-receptor interactions in determining the biological effect. nih.gov
| Enantiomer | Key Interacting Residues (Predicted) | Type of Interaction (Predicted) |
| (−)-Loratadine N-oxide | Tryptophan, Phenylalanine | T-shaped π–π stacking with the aryl chloride ring |
| (+)-Loratadine N-oxide | Tryptophan, Phenylalanine, Lysine | T-shaped π–π stacking with the pyridine N-oxide ring, Halogen bonding |
Non Clinical Biological Activity and Mechanistic Research of Loratadine N Oxide
Receptor Binding and Modulation Studies (In Vitro Models)
In vitro studies have been conducted to characterize the interaction of Loratadine (B1675096) N-Oxide with histamine (B1213489) receptors, providing insight into its potential as an antihistamine agent.
Impact of N-Oxidation on Receptor Selectivity and Potency
The introduction of the N-oxide group also creates a chiral center, resulting in enantiomers with differential activity. The human histamine H₁ receptor exhibits a preference for the (-)-enantiomer of Loratadine N-Oxide analogs. researchgate.net This suggests that the conformation of the molecule is a key determinant of its binding affinity and subsequent antagonist activity. Computational docking studies support these experimental findings, indicating that the flexible structures of Loratadine and Desloratadine (B1670295) may adopt a conformation similar to that of the more active (-)-enantiomer of Loratadine N-Oxide when binding to the H₁ receptor. researchgate.net
Table 1: In Vitro H₁ Receptor Antagonist Activity
| Compound | Antagonist Activity (% Inhibition at 10 µM) | Relative Activity Note |
|---|---|---|
| Desloratadine | Data Not Quantified in Source | More potent than Loratadine |
| Loratadine | Data Not Quantified in Source | Comparable to urea (B33335) analog 1h |
| (+)-Loratadine N-Oxide ((+)-6a) | Data Not Quantified in Source | Relatively inactive |
| (-)-Loratadine N-Oxide ((-)-6a) | Data Not Quantified in Source | Greater activity than (+)-6a, but still relatively inactive |
In Vitro Cellular and Biochemical Investigations
Anti-inflammatory Mechanisms in Macrophage Cell Lines
Based on a comprehensive review of the available scientific literature, no in vitro studies have been published that specifically investigate the anti-inflammatory mechanisms of Loratadine N-Oxide in macrophage cell lines. Research in this area has predominantly focused on the parent compound, Loratadine. nih.govresearchgate.net
There is currently no available scientific data from in vitro models detailing the effects of Loratadine N-Oxide on the inhibition of the NF-κB signaling pathway in macrophage cell lines.
There is currently no available scientific data from in vitro models describing the modulation of inflammatory cytokine and mediator production by Loratadine N-Oxide in macrophage cell lines. Studies have extensively documented these effects for Loratadine, which has been shown to reduce levels of nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 in lipopolysaccharide-treated RAW264.7 cells; however, similar investigations for Loratadine N-Oxide have not been reported. researchgate.netnih.gov
Interaction with Intracellular Signaling Proteins (Syk, Src)
Research into the anti-inflammatory mechanisms of Loratadine, the parent compound of Loratadine N-Oxide, has identified direct interactions with key intracellular signaling proteins. researchgate.netnih.gov Studies have shown that Loratadine can bind to Spleen tyrosine kinase (Syk) and Proto-oncogene tyrosine-protein kinase (Src), two critical enzymes in inflammatory signaling pathways. researchgate.net This interaction is a key component of its anti-inflammatory effects, which are independent of its histamine H1-receptor antagonism. researchgate.net
The binding sites have been identified with some precision: Loratadine binds to Src in the region between its SH2 and SH3 domains and interacts with the protein tyrosine kinase domain of Syk. researchgate.netnih.gov By targeting these proteins, Loratadine specifically inhibits the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov This inhibition leads to a downstream reduction in the production of various pro-inflammatory mediators, including nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 in macrophage cell lines. researchgate.netnih.gov
Specific research detailing the direct interaction of Loratadine N-Oxide with Syk and Src is not extensively available; however, the established activity of the parent compound provides a foundational mechanism for the anti-inflammatory potential observed in the broader class of compounds.
| Compound | Target Protein | Binding Site / Mechanism | Downstream Effect | Reference |
|---|---|---|---|---|
| Loratadine | Syk (Spleen tyrosine kinase) | Protein tyrosine kinase domain | Inhibition of NF-κB pathway | researchgate.netnih.gov |
| Loratadine | Src (Proto-oncogene tyrosine-protein kinase) | Bridge between SH2 and SH3 domains | Inhibition of NF-κB pathway | researchgate.netnih.gov |
Regulation of Intracellular Calcium Homeostasis
The parent compound, Loratadine, and its metabolites have been shown to modulate intracellular calcium (Ca2+) levels, a critical second messenger in immune cell activation. nih.govnih.gov In vitro studies on rat peritoneal macrophages and human platelets demonstrated that Loratadine can induce an elevation of cytosolic calcium ions ([Ca2+]i). nih.gov This effect is attributed to its ability to discharge intracellular Ca2+ stores, a mechanism similar to that of thapsigargin. nih.gov
| Compound | Cell Type | Effect on Intracellular Calcium (Ca2+) | Mechanism | Reference |
|---|---|---|---|---|
| Loratadine | Rat Peritoneal Macrophages, Human Platelets | Induces elevation of cytosolic Ca2+ | Discharges intracellular Ca2+ stores | nih.gov |
| Loratadine, Descarboxyethoxyloratadine | Rat Basophilic Leukemia (RBL-2H3) Cells | Inhibits the rise in cytosolic Ca2+ upon activation | Decreases Ca2+ influx and release from intracellular stores | nih.gov |
Effects on Mediator Release from Immune Cells (e.g., Mast Cells)
Consistent with its effects on intracellular calcium, Loratadine demonstrates an ability to inhibit the release of inflammatory mediators from immune cells. nih.govkarger.com Studies have shown that Loratadine and its metabolite descarboxyethoxyloratadine cause a dose-dependent inhibition of histamine release from anti-immunoglobulin E (IgE)-triggered human basophils and from rat basophilic leukemia (RBL-2H3) cells, which serve as a model for mast cells. nih.gov This inhibitory action on mediator release is likely a direct consequence of the compound's ability to impair the rise in intracellular Ca2+ that is necessary for exocytosis. nih.gov
In vivo evidence in human volunteers further supports these findings. karger.com Oral administration of Loratadine was shown to inhibit the flare response induced by the histamine liberator compound 48/80 to a greater extent than its inhibition of direct histamine injection. karger.com This suggests that in addition to blocking H1 receptors, Loratadine has a suppressive effect on mast cell degranulation in the skin. karger.com Similarly, in patients with allergic rhinitis, Loratadine treatment significantly reduced the amount of histamine released into nasal passages following an allergen challenge. nih.gov Desloratadine, another key metabolite, has also been shown to inhibit the release of multiple mediators from mast cells, including histamine, tryptase, leukotrienes, and prostaglandins. researchgate.net
Preclinical In Vivo Investigations (Animal Models for Mechanistic Studies)
Evaluation of Antihistamine-like Activities in Controlled Animal Studies
For instance, a study in human volunteers, which serves as a clinical in vivo model, demonstrated that oral Loratadine effectively inhibits the flare reaction in the skin induced by both histamine and compound 48/80, a mast cell degranulator. karger.com The more pronounced inhibition of the compound 48/80-induced flare indicated that Loratadine's activity extends beyond simple H1-receptor blockade to include the stabilization of mast cells, preventing histamine release. karger.com In patients with allergic rhinitis, Loratadine treatment was shown to abrogate the release of histamine into nasal lavage fluid after an allergen challenge, correlating with an attenuation of nasal symptoms. nih.gov These types of studies are fundamental in confirming the antihistamine and anti-allergic effects of a compound in a living system.
Anti-inflammatory Efficacy in Animal Disease Models (e.g., Gastritis, Colitis)
The anti-inflammatory properties of Loratadine have been evaluated in various preclinical animal models of inflammatory diseases, including gastritis and colitis. nih.govnih.gov These studies highlight a therapeutic potential beyond its antihistamine function.
In a mouse model of acute gastritis induced by HCl/EtOH, Loratadine treatment significantly reduced gastric bleeding. nih.govnih.gov This protective effect was associated with the suppression of the AP-1 signaling pathway within the stomach tissue. nih.gov
In mouse models of colitis, Loratadine also demonstrated significant anti-inflammatory efficacy. nih.govnih.gov In one study, treatment with Loratadine resulted in improved colon length and better stomach tissue histopathology compared to untreated control groups. nih.gov These beneficial outcomes were linked to the inhibition of the NF-κB pathway through the targeting of Syk and Src proteins. researchgate.netnih.gov Another study investigating colitis driven by Clostridium difficile toxin B found that oral Loratadine treatment prevented death and ameliorated colitis in mice. nih.govescholarship.org
| Compound | Animal Model | Disease | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| Loratadine | Mouse | Acute Gastritis (HCl/EtOH-induced) | Significantly reduced gastric bleeding. | Suppression of AP-1 signaling pathway. | nih.gov |
| Loratadine | Mouse | Colitis | Improved colon length and tissue histopathology. | Inhibition of NF-κB pathway via Syk/Src binding. | nih.gov |
| Loratadine | Mouse | Colitis (C. difficile-induced) | Prevented mortality and ameliorated colitis. | Inhibition of SRC and NF-κB. | nih.gov |
Future Research Directions and Emerging Areas for Loratadine N Oxide
Development of Advanced Bioanalytical Techniques for Metabolite Monitoring
The accurate and sensitive quantification of drug metabolites is fundamental to pharmacokinetic and pharmacodynamic studies. For Loratadine (B1675096) N-Oxide, the development of more advanced bioanalytical techniques is a critical area of future research. Current methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been established for the simultaneous determination of Loratadine and its major active metabolite, desloratadine (B1670295), in biological matrices like plasma. nih.govnih.govresearchgate.net These methods have demonstrated good linearity and sensitivity, with lower limits of quantification (LLOQ) reaching as low as 0.008 ng/mL for Loratadine. nih.govnih.govresearchgate.net
| Technique | Analytes | Matrix | Key Findings/Limitations |
|---|---|---|---|
| LC-MS/MS | Loratadine, Desloratadine | Beagle Plasma | Good linearity (Loratadine: 0.008–24 ng/mL; Desloratadine: 0.8–800 ng/mL). nih.govnih.govresearchgate.net |
| APCI-LC-MS | Loratadine, Descarboethoxyloratadine | Human Serum | LLOQ of 0.1 ng/mL for Loratadine and 0.2 ng/mL for its metabolite. graphyonline.com |
| LC/MS/MS | Loratadine | Human Plasma | Average recovery of 102.685% and LLOQ of 0.05 ng/mL. graphyonline.com |
Exploration of Novel Synthetic Pathways for Stereoselective Access
Loratadine possesses a unique helically chiral structure, and its N-oxide metabolite introduces further stereochemical complexity. nih.gov Recent research has demonstrated the enantioselective N-oxidation of Loratadine analogs using peptide catalysts, yielding stable, helically chiral products. nih.gov This breakthrough opens the door for exploring novel synthetic pathways to access specific stereoisomers of Loratadine N-Oxide.
Future investigations should focus on expanding the library of catalysts and reaction conditions to achieve even greater control over the stereoselectivity of the N-oxidation. The development of efficient and scalable synthetic routes is crucial for producing enantiomerically pure samples of Loratadine N-Oxide. nih.gov This will be instrumental for in-depth pharmacological studies to determine if the different stereoisomers exhibit varying biological activities, a phenomenon observed with other chiral drugs. nih.gov Understanding the structure-activity relationship of these stereoisomers could pave the way for the development of more targeted and potent second-generation antihistamines. researchgate.netnih.gov
In-depth Characterization of Pharmacodynamic Effects Beyond Histamine (B1213489) Receptors
While Loratadine N-Oxide is known to exhibit antihistamine activity, its full pharmacodynamic profile remains largely unexplored. medchemexpress.com Loratadine itself has been shown to possess anti-inflammatory properties independent of H1 receptor antagonism, such as the suppression of the NF-κB pathway. wikipedia.orgresearchgate.net It is plausible that Loratadine N-Oxide may share or even possess unique off-target effects.
Future research should investigate the broader pharmacodynamic effects of Loratadine N-Oxide. This includes screening for activity at other G-protein coupled receptors (GPCRs), ion channels, and enzymes. drugbank.com Studies have indicated that Loratadine can interact with the Kv11.1 potassium channels, although the clinical significance of this is still debated. jiaci.org Investigating whether Loratadine N-Oxide has similar or different effects on these channels is a crucial area of research. Furthermore, recent studies have highlighted the potential of Loratadine in cancer therapy, demonstrating its ability to induce autophagy-mediated apoptosis in lung adenocarcinoma cells through off-target effects. nih.govspandidos-publications.com Exploring whether Loratadine N-Oxide exhibits similar anticancer properties could open up new therapeutic avenues for this metabolite. mdpi.com
Application of Advanced Computational Tools for Predictive Modeling
Computational modeling and in silico methods are increasingly valuable tools in drug discovery and development. researchgate.netresearchgate.net For Loratadine N-Oxide, these tools can be applied to predict its metabolic fate, pharmacokinetic properties, and potential toxicities.
Future research should leverage advanced computational approaches, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to model the structure and reactivity of Loratadine N-Oxide. researchgate.net These models can provide insights into its stability, interactions with metabolic enzymes like cytochrome P450s, and potential for bioaccumulation. tandfonline.comresearchgate.netnih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to predict the biological activity and potential toxicity of Loratadine N-Oxide and its derivatives. nih.gov The integration of in silico predictions with experimental data will facilitate a more efficient and targeted approach to the study of this metabolite. mdpi.com
Investigation of Environmental Fate and Degradation Mechanisms in Research Settings
The increasing presence of pharmaceuticals in the environment is a growing concern. researchgate.net Loratadine has been detected in aquatic environments, and its persistence and potential for bioaccumulation have been highlighted in ecotoxicological studies. tandfonline.comnih.gov As a metabolite, Loratadine N-Oxide is also likely to be released into the environment through human excretion.
A critical area for future research is the investigation of the environmental fate and degradation of Loratadine N-Oxide. Studies should focus on its persistence in different environmental compartments, such as water and sediment, and its potential for biodegradation. fass.se Advanced oxidation processes (AOPs) are being explored for the removal of pharmaceuticals from wastewater, and understanding the degradation pathways of Loratadine N-Oxide under these conditions is essential. acs.org Ecotoxicity studies on various aquatic organisms are also necessary to assess the potential environmental risk posed by this metabolite. tandfonline.comresearchgate.net
| Organism | Endpoint | Value | Reference |
|---|---|---|---|
| Ceriodaphnia dubia (crustacean) | LC50 | 600 µg/L | researchgate.net |
| Ceriodaphnia dubia (crustacean) | EC50 | 28.14 µg/L | researchgate.net |
| Daphnia magna (crustacean) | EC50 (48h) | 830 µg/L | fass.se |
| Pimephales promelas (fish) | LC96 (96h) | 382 µg/L | fass.se |
| Oncorhynchus mykiss (fish) | LC96 (96h) | 325 µg/L | fass.se |
| Raphidocelis subcapitata (algae) | NOEC (72h) | 53 µg/L | fass.se |
Q & A
(Basic) What experimental methodologies are recommended for synthesizing and characterizing Loratadine N-Oxide in laboratory settings?
Answer:
Synthesis of Loratadine N-Oxide typically involves oxidation of Loratadine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Characterization should include:
- Nuclear Magnetic Resonance (NMR) for structural elucidation (1H, 13C, and 2D spectra).
- High-Performance Liquid Chromatography (HPLC) or LC-MS to confirm purity and molecular weight.
- Elemental Analysis to verify empirical formula.
For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and provide raw spectral data in supplementary materials .
(Basic) How can researchers validate analytical methods for quantifying Loratadine N-Oxide in biological matrices?
Answer:
Method validation should adhere to ICH guidelines and include:
- Linearity : Calibration curves across expected concentration ranges (e.g., 1–100 µg/mL).
- Accuracy/Precision : Intra-day and inter-day studies with %RSD < 2.0% for precision and recovery rates of 98–102% for accuracy.
- Specificity : Ensure no interference from metabolites (e.g., Desloratadine) using cation-exchange chromatography or gradient elution .
System suitability tests (e.g., tailing factor < 2, theoretical plates > 2000) are critical for HPLC .
(Advanced) What experimental designs are optimal for studying Loratadine N-Oxide’s metabolic pathways and interactions?
Answer:
- In vitro models : Use hepatic microsomes or recombinant CYP450 enzymes to identify primary metabolic enzymes.
- In vivo studies : Administer radiolabeled Loratadine N-Oxide in animal models, followed by LC-MS/MS analysis of plasma and urine to trace metabolites.
- Pharmacokinetic modeling : Compartmental analysis to estimate clearance rates and half-life .
(Advanced) How can researchers address reproducibility challenges in synthesizing Loratadine N-Oxide?
Answer:
- Standardized protocols : Document catalyst purity, solvent drying methods, and inert atmosphere conditions.
- Purity assessment : Use differential scanning calorimetry (DSC) to verify crystallinity and Karl Fischer titration for residual moisture.
- Data transparency : Share raw NMR/HPLC datasets and detailed synthetic procedures in open-access repositories .
(Advanced) What mechanistic approaches elucidate Loratadine N-Oxide’s antitumor effects observed in preclinical studies?
Answer:
- Transcriptomic profiling : Perform RNA-seq on treated lung cancer cells to identify dysregulated apoptosis (e.g., BAX/BCL-2) or pyroptosis pathways (e.g., NLRP3).
- Functional assays : Measure caspase-3/7 activity and lactate dehydrogenase (LDH) release to confirm programmed cell death.
- In vivo validation : Use xenograft models with histological analysis of tumor sections .
(Basic) What safety protocols should be followed when handling Loratadine N-Oxide in laboratory settings?
Answer:
- Consult Safety Data Sheets (SDS) for related N-oxides (e.g., 2,6-Lutidine N-Oxide) to infer hazards (e.g., acute toxicity, H302).
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Dispose of waste via approved chemical disposal services .
(Advanced) How should researchers resolve contradictions in published data on Loratadine N-Oxide’s stability under varying pH conditions?
Answer:
- Controlled stability studies : Incubate Loratadine N-Oxide at pH 1–13, sampling at intervals for HPLC-UV analysis.
- Statistical comparison : Use ANOVA to assess degradation rate differences.
- Replicate experiments : Cross-validate findings in independent labs with shared protocols .
(Advanced) What strategies integrate clinical retrospective data with in vitro findings to study Loratadine N-Oxide’s therapeutic potential?
Answer:
- Data triangulation : Link electronic health records (e.g., lung cancer survival rates) with transcriptomic data from cell lines.
- Cox regression analysis : Adjust for confounders (e.g., age, comorbidities) when correlating Loratadine use with outcomes.
- Mechanistic consistency : Validate clinical associations using siRNA knockdown of identified targets (e.g., histamine receptors) .
(Basic) What are the best practices for reporting Loratadine N-Oxide’s physicochemical properties in research publications?
Answer:
- Primary data : Include melting point, solubility (in solvents like DMSO or PBS), and logP values.
- Supporting information : Provide raw DSC thermograms or chromatograms in appendices.
- Standard references : Compare results with established databases (e.g., PubChem) .
(Advanced) How can researchers investigate Loratadine N-Oxide’s interaction with histamine receptors at the molecular level?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
